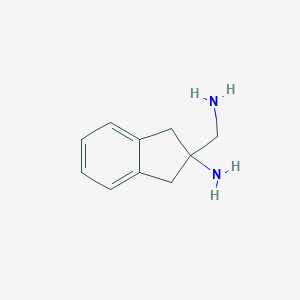

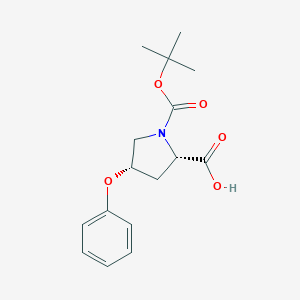

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine” is a derivative of indene, which is a polycyclic hydrocarbon. It has an aminomethyl group (-CH2NH2) attached to the second carbon of the indene structure . Aminomethyl groups are monovalent functional groups that can be described as a methyl group substituted by an amino group .

Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the aminomethyl group. For instance, it might undergo reactions typical for amines, such as acid-base reactions or nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under consideration. For instance, the presence of the amine group could make the compound polar and potentially increase its solubility in water .Scientific Research Applications

Metabolic Studies

A study by Manier et al. (2019) focused on the in vitro and in vivo metabolism of 2-aminoindane (2,3-dihydro-1H-inden-2-amine, 2-AI), and its derivative. They found that 2-AI was left unmetabolized in some conditions, while its derivative formed various metabolites, indicating the importance of this compound in metabolic research (Manier et al., 2019).

Synthetic Chemistry

Prashad et al. (2006) described an efficient and economical synthesis of a derivative of 2-aminoindane, demonstrating its role in synthetic chemistry and potential for producing complex molecules (Prashad et al., 2006).

Drug Synthesis

Li et al. (2017) developed a novel palladium-catalyzed aminomethylation reaction using 2-aminoindane derivatives. This method highlights the compound's utility in synthesizing drugs for conditions like irritable bowel syndrome (Li et al., 2017).

Dopamine Receptor Research

Claudi et al. (1996) synthesized derivatives of 2-aminoindane to study their affinity for dopamine D1 and D2 receptors, indicating its potential in neurological research (Claudi et al., 1996).

properties

IUPAC Name |

2-(aminomethyl)-1,3-dihydroinden-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKKQBDPZGKJCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

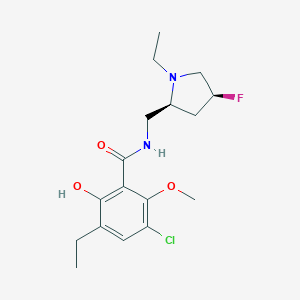

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

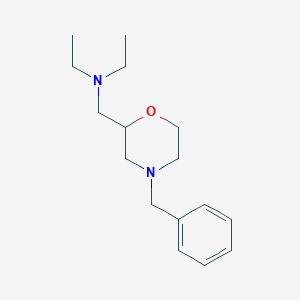

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)